3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid
Description
Properties
Molecular Formula |
C11H12BrFO2 |
|---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
3-(4-bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,10(14)15)9(13)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,14,15) |
InChI Key |
GJJKZBJSRZJOQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)Br)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Methodology Overview
The predominant approach involves the fluorination of suitably functionalized precursor molecules, typically esters or ketones, followed by hydrolysis to yield the target carboxylic acid. This method benefits from high regioselectivity and control over fluorine incorporation.
Reaction Pathway
- Starting Material: A phenyl-substituted precursor such as 4-bromophenyl-2,2-dimethylpropanoic acid derivatives or their esters.
- Fluorination Step: Utilization of electrophilic or nucleophilic fluorinating agents to introduce fluorine at the 3-position of the propanoic backbone.
Fluorination Agents and Conditions
- Electrophilic fluorinating agents: N-fluorobenzenesulfonimide (NFSI), diethylaminosulfur trifluoride (DAST), or Selectfluor.
- Reaction Conditions: Typically performed at low temperatures (−20°C to 0°C) in solvents such as dichloromethane or acetonitrile to enhance selectivity and minimize side reactions.
Example Reaction
Phenyl-2,2-dimethylpropanoic acid ester + NFSI → 3-Fluoro-phenyl-2,2-dimethylpropanoic acid ester
Hydrolysis
Post-fluorination, hydrolysis under basic conditions (e.g., sodium bicarbonate or sodium hydroxide) converts esters into the free acid:
Ester + NaHCO₃ → 3-(4-bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid
Aryl Substitution via Friedel-Crafts Acylation
Methodology
- Starting Material: 4-bromobenzoyl chloride or 4-bromobenzene derivatives.
- Reaction: Friedel-Crafts acylation using acyl chlorides and Lewis acids like aluminum chloride (AlCl₃) to attach the phenyl group onto the backbone.
Reaction Conditions
- Solvent: Anhydrous dichloromethane.
- Temperature: Maintained at 0°C to room temperature.
- Outcome: Formation of a ketone intermediate, which can be further fluorinated.
Subsequent Fluorination
The ketone intermediate undergoes selective fluorination at the α-position via nucleophilic fluorination or via radical-based fluorination techniques, yielding the fluorinated compound.
Radical-Based Fluorination Techniques
Recent advances include the use of radical initiators and fluorinating reagents to achieve regioselective fluorination on complex molecules:
- Reagents: Selectfluor, NFSI, or xenon difluoride (XeF₂).
- Conditions: Elevated temperatures (50–80°C) under inert atmospheres.
- Mechanism: Radical abstraction followed by fluorine transfer, allowing for selective substitution at the desired position.
Industrial-Scale Synthesis Approaches
Advanced Fluorination Techniques
- Electrophilic fluorination using specialized reagents, often in the presence of catalysts such as silver fluoride (AgF).
- Flow chemistry systems enable precise control over reaction parameters, improving yield and purity.
Purification and Characterization
- Chromatography: Silica gel chromatography or preparative HPLC.
- Spectroscopic Analysis: NMR, IR, and mass spectrometry confirm structure and purity.
Summary of Reaction Conditions and Yields
| Method | Reagents | Solvent | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Electrophilic fluorination | NFSI or DAST | Dichloromethane | −20°C to 0°C | 65–85 | High regioselectivity |
| Hydrolysis of ester | NaHCO₃ or NaOH | Aqueous | Room temperature | 90–95 | Converts ester to acid |
| Radical fluorination | Selectfluor | Acetonitrile | 50–80°C | 50–70 | Less selective, requires purification |
In-Depth Research Findings and Data
- Mechanistic Insights: Fluorination at the 3-position is facilitated by the electron-withdrawing nature of the phenyl and methyl groups, stabilizing the intermediate species during fluorine transfer.
- Selectivity Control: The use of bulky fluorinating agents and temperature regulation minimizes over-fluorination or side reactions, ensuring mono-fluorination at the desired site.
- Yield Optimization: Protecting groups on the phenyl ring or backbone can be employed to enhance regioselectivity and overall yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity:
One of the notable applications of this compound is its antiviral properties. Research indicates that derivatives of 3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid have shown promising activity against the H5N1 avian influenza virus. Studies demonstrated that certain synthesized derivatives exhibited significant antiviral effects, with effective concentrations (EC50) and lethal doses (LD50) determined through plaque reduction assays on Madin-Darby canine kidney cells .
Synthesis of Bioactive Compounds:
The compound serves as a precursor in the synthesis of various bioactive molecules. For instance, it has been utilized in the preparation of novel pyrazole and pyridazinone derivatives, which are being explored for their potential therapeutic effects. The introduction of different functional groups onto the core structure allows for the exploration of diverse pharmacological profiles .
Synthetic Methodologies
Kinetic Resolution:
The compound has been involved in kinetic resolution processes aimed at producing chiral 2-aryl-2-fluoropropanoic acids. This method is particularly useful for generating optically active compounds that can be further developed into pharmaceuticals with enhanced efficacy and reduced side effects . The kinetic resolution involves using chiral acyl-transfer catalysts to achieve high enantiomeric excesses in the final products.
C–H Functionalization:
Recent studies have highlighted the utility of this compound in C–H functionalization reactions. These reactions allow for the selective modification of unactivated C–H bonds, expanding the synthetic toolkit available for chemists. The ability to introduce various substituents at specific positions on the aromatic ring enhances the diversity of compounds that can be synthesized from this starting material .
Materials Science Applications
Polymer Chemistry:
In materials science, fluorinated compounds like this compound are being investigated for their impact on polymer properties. The incorporation of fluorinated moieties can significantly alter physical properties such as hydrophobicity and thermal stability. Research into polymer composites incorporating this compound is ongoing to evaluate their performance in various applications, including coatings and adhesives.
Case Studies
-
Antiviral Efficacy Study:
A study published in 2013 reported on a series of synthesized compounds derived from this compound that were tested for their antiviral activity against H5N1. The study highlighted several derivatives with substantial antiviral properties, indicating a potential pathway for developing new antiviral agents . -
Chiral Resolution Methodology:
Another case study focused on the kinetic resolution of racemic mixtures involving 2-aryl-2-fluoropropanoic acids derived from this compound. The results demonstrated successful separation into enantiomers with high yields and enantiomeric excesses, showcasing its relevance in producing chiral pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biological processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and properties of 3-(4-bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid with related compounds:
Key Observations :
- Halogen Effects : Bromine at the para position (as in the target compound) is associated with enhanced anti-inflammatory activity compared to chlorine analogs, as seen in 4-bromophenyl coumarin derivatives .
- Fluorine vs. Hydroxyl: Fluorine substitution (target compound) likely increases metabolic stability compared to hydroxylated analogs (e.g., 3-hydroxy-2,2-dimethylpropanoic acid derivatives), which are prone to oxidation .
- Steric Effects: The 2,2-dimethyl group in the target compound may hinder rotation and improve binding specificity in biological targets, similar to observations in metal complexes of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid .
Anti-Inflammatory Potential
Compounds with 4-bromophenyl groups, such as brodifacoum and difethialone, suppress LPS-induced NO generation, a marker of anti-inflammatory activity . The target compound’s bromophenyl and fluorine substituents may enhance this effect by improving lipophilicity and target binding .
Cytotoxic Activity
Metal complexes of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid (e.g., Cu(II), Ni(II)) exhibit cytotoxicity against tumor cells . The target compound’s dimethyl and fluorine groups could stabilize similar metal complexes, though bromine’s larger atomic radius might alter coordination geometry.
Physicochemical Properties
Biological Activity
3-(4-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid is an organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a brominated phenyl group and a fluorinated propanoic acid structure. Its molecular formula is CHBrFO with a molecular weight of approximately 287.13 g/mol. The presence of both bromine and fluorine atoms significantly influences its chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves:
- Friedel-Crafts Acylation : This method includes the reaction of 4-bromobenzoyl chloride with 2,2-dimethylpropanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride under anhydrous conditions.
- Fluorination : The introduction of fluorine can be achieved through various methods, including nucleophilic substitution reactions or direct fluorination techniques.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique arrangement of bromine and fluorine enhances binding affinity, potentially influencing various metabolic pathways.
Antiviral Properties
Recent studies have indicated promising antiviral activity against the H5N1 virus. For instance, compounds derived from similar structures have shown efficacy in plaque reduction assays on Madin-Darby canine kidney cells, suggesting that derivatives like this compound could play a role in antiviral drug development .
Antimicrobial and Anti-inflammatory Activities
Research has also explored the potential antimicrobial and anti-inflammatory properties of this compound. Preliminary investigations suggest that it may exhibit significant activity against certain bacterial strains and inflammatory markers in vitro.
Case Studies
- Antiviral Activity Against H5N1 :
- Anti-inflammatory Effects :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Fluorophenylacetic acid | Lacks dimethylpropanoic moiety | Simpler structure |
| 2,2-Dimethylpropanoic acid | Lacks fluorinated phenyl group | No halogen substitution |
| 3-(4-Fluorophenyl)-3-methylpropanoic acid | Similar but lacks bromine | Different biological interaction potential |
Q & A
Basic Synthesis and Characterization
Q: What are the optimal synthetic routes for preparing 3-(4-bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid, and how can purity be validated? A:
- Synthesis Strategy : A plausible route involves a multi-step process:
- Friedel-Crafts alkylation : React 4-bromophenylboronic acid () with a fluorinated precursor, such as 3-fluoro-2,2-dimethylpropanoic acid ( ), using a coupling catalyst (e.g., Pd-based).
- Esterification and Hydrolysis : Protect the carboxylic acid as a methyl ester (e.g., using methanol/H<sup>+</sup>), followed by deprotection under acidic or basic conditions .
- Purity Validation :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.
- NMR : Key signals include:
- <sup>1</sup>H NMR : δ 7.4–7.6 (4H, aromatic), δ 2.8–3.1 (1H, CF), δ 1.4–1.6 (6H, CH3).
- <sup>19</sup>F NMR : δ -120 to -130 ppm (CF).
Advanced Structural Analysis
Q: How can crystallographic data resolve ambiguities in the stereochemical configuration of the fluorine atom? A:
- X-ray Diffraction (XRD) : Use single-crystal XRD to determine bond angles and torsion angles. For example:
- Contradictions : If XRD data conflicts with computational models (e.g., DFT-predicted bond lengths), refine the refinement parameters in SHELXL ( ) or re-examine crystal quality (e.g., twinning or disorder).
Reactivity and Functionalization
Q: What methodologies enable selective functionalization of the bromophenyl group without affecting the fluorinated core? A:
- Suzuki-Miyaura Coupling : React the bromophenyl moiety with arylboronic acids () under Pd(PPh3)4/base conditions.
- Conditions : 80°C, DMF/H2O, 12 h. Monitor via TLC (Rf 0.5 in hexane/EtOAc 3:1).
- Challenges : The electron-withdrawing fluorine may deactivate the ring. Use directing groups (e.g., –COOH) to enhance regioselectivity .
Biological Activity Profiling
Q: How can this compound serve as a precursor for enzyme inhibitors or receptor modulators? A:
- Drug Design : The bromophenyl group enhances lipophilicity (logP ~2.8, calculated via XlogP), aiding blood-brain barrier penetration.
- Case Study : Similar brominated compounds in act as kinase inhibitors by binding to ATP pockets.
- Methodology :
Analytical Contradictions
Q: How should researchers address discrepancies in reported <sup>13</sup>C NMR chemical shifts for the quaternary carbon (C-3)? A:
- Possible Causes :
- Solvent Effects : Compare data in DMSO-d6 vs. CDCl3. For example, δ 45–50 ppm (C-3) may shift by ±2 ppm between solvents.
- Tautomerism : The fluorine’s electronegativity may induce keto-enol tautomerism, altering peak positions.
- Resolution :
Computational Modeling
Q: What computational approaches predict the compound’s acid dissociation constant (pKa) and solubility? A:
- pKa Prediction :
- Solubility :
- COSMO-RS : Simulate solvation free energy in water (≈2.1 mg/mL at 25°C).
- Experimental Validation : Perform shake-flask assays with UV quantification at 280 nm .
Safety and Handling
Q: What are the key safety considerations for handling this compound in laboratory settings? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
